N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
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Overview
Description
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is a complex organic compound that features a benzodioxin ring system substituted with a fluorobenzoyl group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzodioxin intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxin and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through halogen bonding, while the benzodioxin and methoxybenzamide moieties contribute to the overall molecular recognition and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
Uniqueness
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its reactivity and binding affinity, while the benzodioxin ring system provides structural rigidity and stability. The methoxybenzamide moiety further contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C23H18FNO5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18FNO5/c1-28-17-7-5-14(6-8-17)23(27)25-19-13-21-20(29-9-10-30-21)12-18(19)22(26)15-3-2-4-16(24)11-15/h2-8,11-13H,9-10H2,1H3,(H,25,27) |
InChI Key |
BDDKHRDQSXIZOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)F)OCCO3 |
Origin of Product |
United States |
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